molecular formula C22H31NO B13780096 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- CAS No. 68738-97-6

1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl-

Cat. No.: B13780096
CAS No.: 68738-97-6
M. Wt: 325.5 g/mol
InChI Key: JVQFYQGIMPNQFN-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a butanol chain, and an indole moiety

Preparation Methods

The synthesis of 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with butanol in the presence of a strong acid catalyst to form the cyclohexene-butanol intermediate. This intermediate is then reacted with di-1H-indol-1-ylmethyl chloride under basic conditions to yield the final product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.

Chemical Reactions Analysis

1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.

    Substitution: The indole moiety can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds to form substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes involving indole derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor binding. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- include:

The uniqueness of 1-Cyclohexene-1-butanol, 4(or 5)-(di-1H-indol-1-ylmethyl)-alpha,alpha-dimethyl- lies in its combination of a cyclohexene ring, a butanol chain, and an indole moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

68738-97-6

Molecular Formula

C22H31NO

Molecular Weight

325.5 g/mol

IUPAC Name

4-[4-(4,6-dimethylindol-1-yl)cyclohexen-1-yl]-4-methylpentan-1-ol

InChI

InChI=1S/C22H31NO/c1-16-14-17(2)20-10-12-23(21(20)15-16)19-8-6-18(7-9-19)22(3,4)11-5-13-24/h6,10,12,14-15,19,24H,5,7-9,11,13H2,1-4H3

InChI Key

JVQFYQGIMPNQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN(C2=C1)C3CCC(=CC3)C(C)(C)CCCO)C

Origin of Product

United States

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